Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)-
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Overview
Description
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- is a specialized organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- typically involves the esterification of phosphinic acid derivatives with appropriate alcohols under controlled conditions. The reaction may require catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The optimal reaction conditions, including temperature, reaction time, and acid concentration, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phosphinic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted phosphinic acid esters.
Scientific Research Applications
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid derivatives: Similar in structure but differ in the oxidation state of phosphorus.
Phosphonates: Contain a P-C bond instead of a P-O bond.
Phosphates: Have a higher oxidation state of phosphorus and different reactivity.
Uniqueness
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
141931-17-1 |
---|---|
Molecular Formula |
C8H18NO3PS |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-[[(R)-methylsulfinyl]-propan-2-yloxyphosphoryl]pyrrolidine |
InChI |
InChI=1S/C8H18NO3PS/c1-8(2)12-13(10,14(3)11)9-6-4-5-7-9/h8H,4-7H2,1-3H3/t13?,14-/m1/s1 |
InChI Key |
VOJPTGYHALOHFT-ARLHGKGLSA-N |
Isomeric SMILES |
CC(C)OP(=O)(N1CCCC1)[S@@](=O)C |
Canonical SMILES |
CC(C)OP(=O)(N1CCCC1)S(=O)C |
Origin of Product |
United States |
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